

Application Note: Quantitative Analysis of 2-Ethylamino-5-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Ethylamino-5-methyl-3-nitropyridine

Cat. No.: B033918

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **2-Ethylamino-5-methyl-3-nitropyridine**, a key intermediate in pharmaceutical and chemical synthesis.

Recognizing the criticality of precise quantification for process control, quality assurance, and regulatory compliance, we present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The primary recommended method, a stability-indicating HPLC-UV assay, is detailed alongside a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.^{[1][2][3]} These protocols are designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Introduction and Analytical Strategy

2-Ethylamino-5-methyl-3-nitropyridine is a substituted nitropyridine derivative. The presence of a nitro group and an aromatic ring provides a strong chromophore, making it an ideal candidate for UV-based detection methods. Its chemical structure suggests sufficient volatility and thermal stability for Gas Chromatography, while its solubility in common organic solvents allows for analysis by liquid chromatography and spectrophotometry.

The choice of analytical method depends on the intended purpose:

- HPLC: Recommended for its high specificity, sensitivity, and ability to separate the target analyte from impurities and degradation products, making it ideal for final product release testing, stability studies, and impurity profiling.[4]
- GC: A suitable alternative for quantifying the analyte in volatile matrices or for orthogonal testing, provided the compound is thermally stable.[5][6]
- UV-Vis Spectrophotometry: A rapid, simple method for high-concentration screening, in-process controls, or dissolution testing where matrix interference is minimal.

This guide prioritizes the HPLC method due to its superior performance characteristics for pharmaceutical applications. All methods, however, must be validated to demonstrate fitness for their intended purpose.[3][7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4][8] For **2-Ethylamino-5-methyl-3-nitropyridine**, its moderate polarity allows for excellent retention and separation on a C18 column.

Rationale for Method Design

- Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven performance in separating a wide range of small organic molecules.
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile provides good elution strength for nitropyridines. The buffer maintains a constant pH to ensure consistent ionization state of the analyte and any impurities, leading to reproducible retention times.
- Detection: UV detection is selected based on the strong absorbance of the nitropyridine chromophore. Analysis of similar compounds like 2-N-phenylamino-5-nitropyridine isomers suggests strong absorption in the UV range, particularly between 250 nm and 400 nm.[9][10] A detection wavelength of 275 nm is proposed as a starting point, subject to experimental verification.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Analytical balance, volumetric flasks, and pipettes.
- HPLC-grade acetonitrile, methanol, and water.
- Potassium phosphate monobasic (KH_2PO_4) and phosphoric acid.

Procedure:

- Mobile Phase Preparation (0.02 M Phosphate Buffer pH 3.0):
 - Dissolve 2.72 g of KH_2PO_4 in 1000 mL of HPLC-grade water.
 - Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
 - Filter through a 0.45 μ m membrane filter and degas.
- Standard Stock Solution (500 μ g/mL):
 - Accurately weigh approximately 25 mg of **2-Ethylamino-5-methyl-3-nitropyridine** reference standard into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.
- Working Standard Solutions:
 - Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the diluent.
- Sample Preparation:

- Prepare the sample to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.
- Filter the final solution through a 0.45 µm syringe filter before injection.
- Chromatographic Analysis:
 - Inject 10 µL of each standard and sample solution into the HPLC system.
 - Record the chromatograms and integrate the peak area for the analyte.
- Quantification:
 - Construct a linear regression curve of peak area versus concentration for the standards.
 - Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation: HPLC Conditions & System Suitability

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard for reversed-phase separation of small molecules.
Mobile Phase	A: 0.02 M KH ₂ PO ₄ buffer, pH 3.0B: Acetonitrile	Provides good peak shape and retention.
Gradient	70% A / 30% B (Isocratic)	A simple starting point; can be optimized to a gradient if co-eluting impurities are present.
Flow Rate	1.0 mL/min	Typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 °C	Ensures stable retention times and improved peak shape.
Detection	UV at 275 nm	Wavelength where the nitropyridine chromophore is expected to have significant absorbance.
Injection Vol.	10 μ L	Standard volume to balance sensitivity and peak shape.
Run Time	10 minutes	Sufficient to elute the main peak and any closely related impurities.
System Suitability Test (SST)		Acceptance Criteria (based on USP <621>)[8][11][12]
Tailing Factor (T)	T \leq 2.0	
Theoretical Plates (N)	N \geq 2000	
%RSD of Peak Area	\leq 2.0% (for n \geq 5 injections)	

Alternative Methods

Gas Chromatography (GC-FID)

This method is suitable if the analyte is part of a complex volatile matrix. GC separates compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[\[6\]](#)

Protocol Outline:

- Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector, and a capillary column.
- Standard & Sample Prep: Prepare standards and samples in a suitable solvent like acetone or ethyl acetate at concentrations of 10-500 µg/mL.
- GC Conditions:
 - Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
 - Injector Temp: 250 °C.
 - Detector Temp: 280 °C.
- Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
- Analysis: Inject 1 µL and quantify using an external or internal standard method.

UV-Vis Spectrophotometry

This is a rapid screening method based on the Beer-Lambert law. It is less specific than chromatography as it measures the total absorbance of all components at a given wavelength.

Protocol Outline:

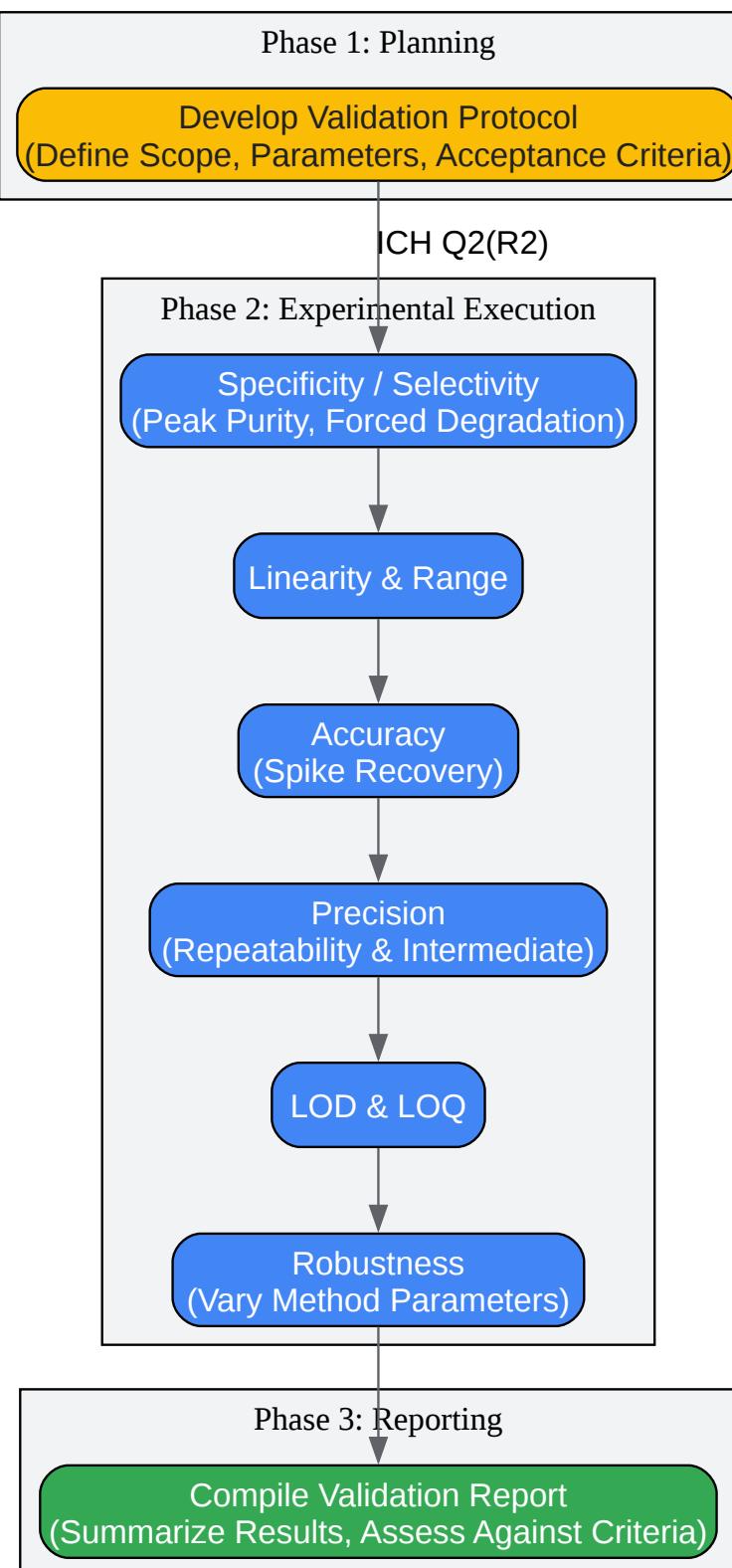
- Instrumentation: A calibrated UV-Vis spectrophotometer.

- Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble (e.g., ethanol or methanol).
- Determine λ_{max} : Scan a dilute solution of the analyte (e.g., 10 $\mu\text{g/mL}$) from 200-400 nm to find the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standards and measure their absorbance at λ_{max} . Plot absorbance vs. concentration.
- Sample Analysis: Prepare the sample in the same solvent, measure its absorbance, and determine the concentration from the calibration curve.

Method Validation Strategy (per ICH Q2(R2))

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be performed.^{[1][3]} The primary HPLC method should be validated for the following performance characteristics.^{[7][13][14]}

Validation Workflow Diagram

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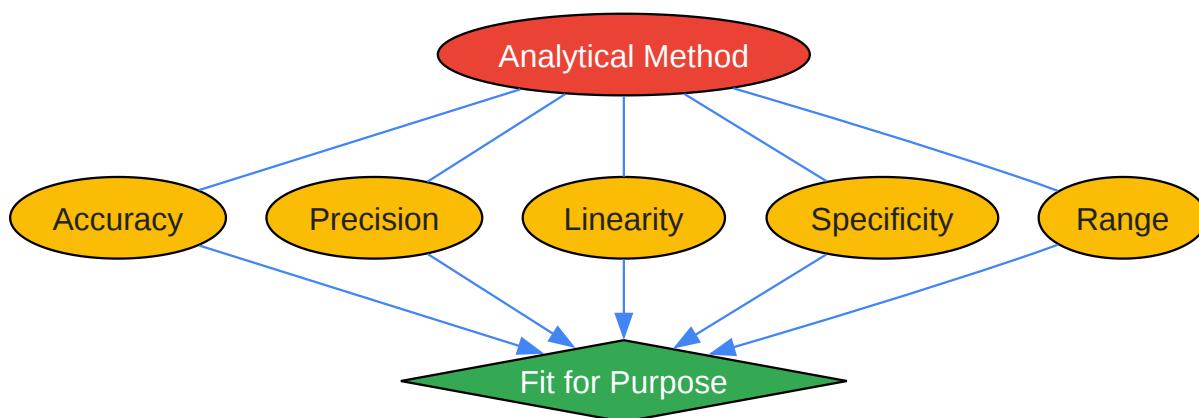
Caption: Workflow for analytical method validation.

Summary of Validation Parameters

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.	Peak purity index > 0.995 (PDA). No co-elution at the analyte's retention time in placebo and degraded samples.
Linearity	To verify a proportional relationship between concentration and detector response over the analytical range.	Correlation coefficient (r^2) ≥ 0.999 .
Range	The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.	For assay: 80% to 120% of the test concentration.
Accuracy	The closeness of test results to the true value. Assessed via spike recovery studies at multiple levels.	98.0% to 102.0% recovery.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly.	Repeatability: %RSD $\leq 2.0\%$. Intermediate Precision: %RSD $\leq 2.0\%$.
LOD / LOQ	The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.	LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.

Robustness	<p>The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).</p> <p>System suitability parameters must be met under all varied conditions.</p>
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Interrelation of Key Validation Concepts



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Caption: Core parameters demonstrating method suitability.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the accurate and reliable quantification of **2-Ethylamino-5-methyl-3-nitropyridine**. The primary HPLC-UV method, when fully validated according to ICH guidelines, is suitable for use in regulated environments for quality control and stability testing. The alternative GC and UV-Vis methods serve as valuable orthogonal techniques for specific applications. Proper implementation and validation of these protocols will ensure data integrity and support the development and manufacturing of high-quality chemical and pharmaceutical products.

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